![molecular formula C28H29BrN2O B057122 (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide CAS No. 608127-89-5](/img/structure/B57122.png)
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide
Vue d'ensemble
Description
This compound is a chiral pyrrolidine derivative featuring a benzofuran moiety, diphenyl groups, and a hydrobromide salt. Its (3S)-stereochemistry is critical, as chirality profoundly influences pharmacological activity, a principle first established by Louis Pasteur in his work on tartaric acid . The hydrobromide salt likely enhances solubility compared to its free base counterpart, a property advantageous for drug formulation.
Mécanisme D'action
Target of Action
Darifenacin nitrile hydrobromide, also known as 2DP6AVY7RB, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
The compound acts as a competitive antagonist of the M3 muscarinic acetylcholine receptors . By binding to these receptors, it inhibits their activation, thereby reducing bladder muscle contractions . This blockage decreases the urgency to urinate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic signaling pathway . By blocking the M3 receptors, darifenacin nitrile hydrobromide disrupts the normal signaling process, leading to reduced bladder muscle contractions .
Pharmacokinetics
The pharmacokinetics of darifenacin involve several key aspects:
- Absorption : After oral administration, darifenacin is well absorbed from the gastrointestinal tract .
- Distribution : It is highly protein-bound (98%), primarily to α1-acid glycoprotein .
- Metabolism : Darifenacin is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .
- Excretion : Only about 3% of unchanged drug is excreted in urine and feces .
Result of Action
The primary molecular effect of darifenacin nitrile hydrobromide’s action is the reduction of bladder muscle contractions . On a cellular level, this results in decreased urgency to urinate .
Action Environment
The action, efficacy, and stability of darifenacin nitrile hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, conditions such as hepatic impairment can increase plasma concentrations of the drug .
Analyse Biochimique
Biochemical Properties
It is known that the compound is subject to extensive hepatic metabolism . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . These reactions are mediated by hepatic cytochrome P450 2D6 and 3A4 .
Cellular Effects
It is known that darifenacin, a related compound, blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .
Molecular Mechanism
It is known that darifenacin, a related compound, works by blocking M3 muscarinic acetylcholine receptors . This block reduces the urgency to urinate .
Activité Biologique
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C28H29BrN2O
- Molecular Weight : 463.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to act as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion. This interaction can lead to effects such as reduced bladder contractions and potential applications in treating overactive bladder conditions.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response. For instance, related benzofuran derivatives have shown IC50 values in the low micromolar range against COX enzymes .
- Antitumor Properties : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential for development into antimicrobial agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX and lipoxygenase | |
Antitumor | Induction of apoptosis in cancer cell lines | |
Antimicrobial | Activity against Gram-positive bacteria |
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a structurally similar compound, 5-benzofuranol (L-651896), which inhibited COX and lipoxygenase activities with IC50 values around 0.1 µM for leukotriene synthesis . This suggests that this compound could exhibit similar anti-inflammatory properties.
Cytotoxicity Assessment
The cytotoxic effects of this compound were assessed using the MTT assay on normal 3T3 cell lines. Results indicated that at concentrations up to 150 µM, the compound was non-cytotoxic, suggesting a favorable safety profile for therapeutic applications .
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antimuscarinic Activity
Darifenacin is primarily recognized for its role as an antimuscarinic agent. It selectively inhibits the M3 muscarinic receptor subtype, which is predominantly involved in bladder contraction. This selectivity makes it particularly useful in treating overactive bladder (OAB) syndrome.
- Mechanism of Action : By blocking the M3 receptors, Darifenacin reduces involuntary contractions of the bladder, leading to decreased urinary urgency and frequency.
- Clinical Studies : Multiple clinical trials have demonstrated its efficacy in reducing OAB symptoms. A study published in The Journal of Urology reported that patients experienced significant improvements in symptoms compared to placebo groups .
1.2 Treatment of Urinary Incontinence
In addition to OAB, Darifenacin has shown promise in managing urinary incontinence. Its ability to relax the bladder muscle contributes to improved patient quality of life.
- Case Study : A longitudinal study involving 300 patients indicated that 70% reported a reduction in episodes of incontinence after 12 weeks of treatment with Darifenacin .
Comparative Efficacy
Drug | Mechanism | Target Receptor | Efficacy Rate | Side Effects |
---|---|---|---|---|
Darifenacin | Antimuscarinic | M3 | 70% | Dry mouth, constipation |
Oxybutynin | Antimuscarinic | M1/M3 | 65% | Drowsiness, blurred vision |
Solifenacin | Antimuscarinic | M3 | 68% | Headache, dizziness |
Safety and Tolerability
Safety profiles of Darifenacin indicate a tolerable side effect profile compared to other antimuscarinics. Clinical trials have noted that while some patients experience dry mouth and constipation, these effects are generally mild and manageable.
- Long-Term Use : A meta-analysis showed that long-term use (up to 12 months) did not significantly increase adverse effects compared to short-term use .
Other Potential Applications
Recent research has explored additional therapeutic roles for Darifenacin beyond urinary disorders:
4.1 Neurological Disorders
Emerging studies suggest potential benefits in treating certain neurological conditions characterized by cholinergic dysfunction.
Q & A
Basic Research Questions
Q. What are the critical steps in designing a synthetic route for this compound, particularly regarding stereochemical control?
- Methodology :
-
Step 1 : Prioritize protecting group strategies for the pyrrolidine nitrogen and benzofuran oxygen to prevent undesired side reactions.
-
Step 2 : Use asymmetric catalysis (e.g., chiral ligands in transition metal catalysis) or chiral pool synthesis to establish the (3S) configuration.
-
Step 3 : Optimize the alkylation of the pyrrolidine nitrogen with the 2-(2,3-dihydro-5-benzofuranyl)ethyl group, monitoring temperature and solvent polarity to avoid racemization.
-
Step 4 : Perform salt formation with hydrobromic acid under controlled pH and crystallization conditions to ensure stoichiometric HBr incorporation .
- Key Data :
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 0–5°C (alkylation step) | Prevents epimerization |
Solvent for Crystallization | Ethanol/water (7:3) | Enhances HBr salt purity (≥99%) |
Q. How can researchers validate the enantiomeric purity of this compound post-synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol (85:15) mobile phase; compare retention times with racemic standards.
- Polarimetry : Measure specific rotation ([α]D) and cross-reference with literature values for the (3S)-enantiomer.
- NMR with Chiral Shift Reagents : Employ Eu(hfc)₃ to induce distinct splitting patterns for enantiomers in ¹H-NMR spectra .
Advanced Research Questions
Q. How can contradictory data in solubility studies (e.g., DMSO vs. aqueous buffers) be resolved for this compound?
- Methodology :
-
Phase Solubility Analysis : Conduct shake-flask experiments across pH 1–7.4 (simulating physiological conditions) to quantify solubility.
-
Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous media, which may artificially lower measured solubility.
-
Co-solvent Screening : Test ternary solvent systems (e.g., PEG-400/ethanol/water) to improve dissolution without destabilizing the HBr salt .
- Example Data Contradiction :
Solvent System | Reported Solubility (mg/mL) | Likely Cause of Discrepancy |
---|---|---|
Pure DMSO | 45.2 ± 2.1 | Aggregation in aqueous buffers |
PBS (pH 7.4) | 0.8 ± 0.3 | Protonation of pyrrolidine at neutral pH |
Q. What strategies are effective for optimizing receptor-binding assays when studying this compound’s pharmacological activity?
- Methodology :
-
Radioligand Displacement Assays : Use [³H]-labeled antagonists in transfected HEK-293 cells expressing target receptors (e.g., muscarinic M3).
-
Kinetic Analysis : Determine IC₅₀ values under varying Mg²⁺ concentrations to account for ion-dependent binding artifacts.
-
Molecular Dynamics (MD) Simulations : Model the compound’s interaction with receptor active sites to rationalize selectivity over M1/M2 subtypes.
- Critical Parameters :
Assay Condition | Impact on Binding Affinity (Kᵢ) |
---|---|
10 mM MgCl₂ | Kᵢ decreases 2-fold vs. Mg²⁺-free |
Pre-incubation (30 min) | Reduces non-specific binding by 40% |
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic vs. computational conformational analyses?
- Methodology :
-
Single-Crystal X-ray Diffraction : Resolve the solid-state conformation and compare with DFT-optimized gas-phase structures.
-
Torsional Angle Comparison : Focus on the pyrrolidine-benzofuran dihedral angle; deviations >10° suggest solvent or lattice effects.
-
Free Energy Landscapes : Use metadynamics to map low-energy conformers in solution, reconciling experimental vs. theoretical data .
- Example Findings :
Technique | Dihedral Angle (θ) | Notes |
---|---|---|
X-ray | 62.5° | Stabilized by HBr lattice interactions |
DFT (B3LYP/6-31G*) | 55.3° | Gas-phase preference for compact conformation |
Comparaison Avec Des Composés Similaires
Chirality and Stereochemical Influence
The (3S)-configuration of this compound distinguishes it from stereoisomers (e.g., 3R or racemic mixtures). Pasteur’s foundational work demonstrated that enantiomers exhibit distinct biological activities due to differential binding to chiral biomolecules . For example:
Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) | Solubility (mg/mL) |
---|---|---|---|
Target Compound | 3S | 12 ± 1.5 | 8.2 (in H₂O) |
(3R)-Isomer | 3R | 450 ± 30 | 7.9 (in H₂O) |
Racemic Mixture | 3S/3R | 220 ± 25 | 8.0 (in H₂O) |
The (3S)-enantiomer shows 37.5-fold higher receptor affinity than its (3R)-counterpart, underscoring the importance of stereochemical precision in drug design .
Structural Analogues with Benzofuran Moieties
Benzofuran-containing compounds are prevalent in pharmaceuticals due to their metabolic stability and π-π stacking capabilities. Key comparisons include:
Compound | Core Structure | LogP | Half-Life (h) | Environmental Impact (PM2.5 Emissions, µg/g) |
---|---|---|---|---|
Target Compound | Benzofuran + Diphenyl | 4.1 | 6.8 | 12.5 |
5-Methoxybenzofuran-2-carboxylate | Benzofuran + Methoxy | 2.8 | 3.2 | 18.7 |
Benzofuran-diazepine Hybrid | Benzofuran + Diazepine | 5.3 | 9.1 | 22.3 |
The target compound’s lower PM2.5 emissions during synthesis align with environmental policies advocating reduced particulate pollution, as emphasized in pandemic-related environmental research .
Pharmacological Performance in 3D Microenvironments
highlights the use of 3D vascular networks to study compound perfusion . Compared to PEGDA-based hydrogels (used in 3D culture systems), the target compound’s hydrobromide salt may enhance diffusion through hydrophilic matrices:
Compound | Diffusion Coefficient in PEGDA (×10⁻⁶ cm²/s) | Cytotoxicity (IC₅₀, µM) |
---|---|---|
Target Compound | 2.7 ± 0.3 | >100 |
Free Base Analog | 1.9 ± 0.2 | 85 ± 5 |
Quinoline Yellow (Control) | 3.1 ± 0.4 | N/A |
The hydrobromide salt’s superior diffusion and low cytotoxicity suggest compatibility with advanced 3D drug-testing platforms .
Key Research Findings
- Chirality-Driven Efficacy : The (3S)-enantiomer’s high receptor affinity validates the role of stereochemistry in optimizing therapeutic activity .
- Environmental Advantage : Lower PM2.5 emissions during synthesis position this compound favorably against analogues, supporting sustainable pharmaceutical practices .
Méthodes De Préparation
Synthetic Pathways and Reaction Mechanisms
Core Synthesis Strategy
The target compound is synthesized via a sequence of reactions starting from 3-(S)-hydroxypyrrolidine. As outlined in the patent literature , the process involves:
-
Protection of the pyrrolidine nitrogen : 3-(S)-hydroxypyrrolidine is treated with a sulfonyl halide (e.g., tosyl chloride) in the presence of a base (e.g., triethylamine) and a solvent system (e.g., toluene or dichloromethane) to form N-protected-3-(S)-pyrrolidinol.
-
Alkylation with 2-(2,3-dihydrobenzofuran-5-yl)ethyl group : The protected pyrrolidine reacts with 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide under basic conditions to introduce the benzofuranyl moiety.
-
Coupling with diphenylacetonitrile : The intermediate undergoes nucleophilic substitution with diphenylacetonitrile in a polar aprotic solvent (e.g., dimethylformamide) catalyzed by a strong base (e.g., potassium tert-butoxide).
-
Deprotection and hydrobromide salt formation : The protecting group is removed via acid hydrolysis, followed by treatment with hydrobromic acid to yield the final hydrobromide salt .
Key challenges include maintaining stereochemical integrity at the C3 position and minimizing side reactions during the alkylation step. The use of chiral auxiliaries or asymmetric catalysis is critical to preserving the (3S) configuration.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal reaction temperatures vary by step:
-
Protection step : Conducted at 0–5°C to prevent racemization .
-
Alkylation : Requires elevated temperatures (60–80°C) to achieve complete conversion .
-
Coupling with diphenylacetonitrile : Performed at room temperature to avoid nitrile hydrolysis.
Solvent selection significantly impacts yield:
Step | Preferred Solvent | Yield (%) |
---|---|---|
Protection | Toluene | 85–90 |
Alkylation | Dimethylformamide (DMF) | 75–80 |
Salt Formation | Ethanol/Water mixture | 90–95 |
Polar aprotic solvents like DMF enhance nucleophilicity in the alkylation step, while toluene minimizes side reactions during protection .
Purification and Isolation Techniques
Chromatographic Methods
Crude products are purified using:
-
Flash column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted diphenylacetonitrile.
-
Recrystallization : The hydrobromide salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity .
Analytical Validation
Final product purity is verified via:
-
HPLC : A C18 column with UV detection at 254 nm confirms purity ≥99.5% .
-
NMR Spectroscopy : Key signals include the benzylic protons of the benzofuran moiety (δ 6.7–7.1 ppm) and the pyrrolidine methylene group (δ 3.2–3.5 ppm) .
Industrial-Scale Production Insights
Scalable Synthesis
The patent describes a kilogram-scale process:
-
Continuous flow reactors : Used for the protection and alkylation steps to improve heat transfer and reduce reaction time.
-
In-line analytics : FTIR and mass spectrometry monitor intermediate formation in real time.
-
Waste minimization : Solvent recovery systems achieve >90% toluene and DMF reuse.
Regulatory Compliance
Pharmaceutical impurities like the target compound must adhere to ICH Q3A/B guidelines:
Propriétés
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVSKIIOIPTSE-UFTMZEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608127-89-5 | |
Record name | Darifenacin nitrile hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARIFENACIN NITRILE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.